4-[(2-Aminopropyl)carbamoyl]butanoic acid
Description
4-[(2-Aminopropyl)carbamoyl]butanoic acid is a carbamoyl-substituted butanoic acid derivative characterized by a 2-aminopropyl group attached via a carbamoyl (-NHC=O-) linkage to the butanoic acid backbone. Carbamoyl and amino substituents are known to influence solubility, acidity, and intermolecular interactions, which are critical for biological activity or material applications .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-(2-aminopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(9)5-10-7(11)3-2-4-8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
QYPYNEKDTFKJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminopropyl)carbamoyl]butanoic acid typically involves the reaction of 4-aminobutanoic acid with 2-aminopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminopropyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkoxylated products.
Scientific Research Applications
4-[(2-Aminopropyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 4-[(2-Aminopropyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The following compounds share structural motifs with 4-[(2-Aminopropyl)carbamoyl]butanoic acid, enabling comparative analysis:
Table 1: Structural Comparison of Carbamoyl-Substituted Butanoic Acids
*Inferred data due to lack of direct evidence. †Calculated based on structural analogy.
Key Observations:
Substituent Effects: The 2-aminopropyl group in the target compound introduces a positively charged amine at physiological pH, enhancing water solubility compared to the hydrophobic phenylethyl group in . The sulfamoyl group in (SO₂NH-) increases acidity compared to carbamoyl (CONH-) due to stronger electron-withdrawing effects.
Biological Relevance :
- Aromatic substituents (e.g., phenylethyl in or chlorophenyl in ) are common in drug design for receptor binding, while aliphatic amines (as in the target compound) may favor interactions with enzymes or transporters.
- Branched chains (e.g., ) can sterically hinder molecular packing, affecting crystallinity or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
